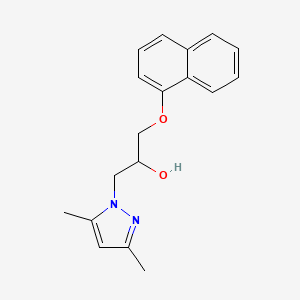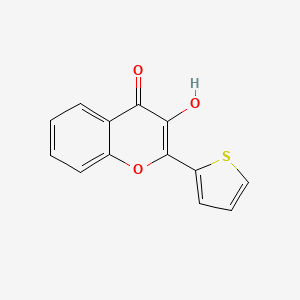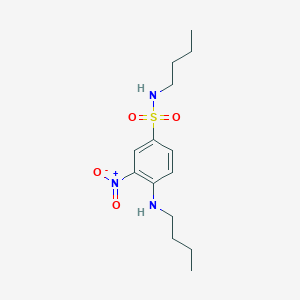![molecular formula C15H22Cl2N2O2 B4887479 1-{2-[2-(3,4-dichlorophenoxy)ethoxy]ethyl}-4-methylpiperazine](/img/structure/B4887479.png)
1-{2-[2-(3,4-dichlorophenoxy)ethoxy]ethyl}-4-methylpiperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-{2-[2-(3,4-dichlorophenoxy)ethoxy]ethyl}-4-methylpiperazine, also known as MDPV, is a synthetic cathinone that has gained popularity in the recreational drug market. However, this chemical compound has also been studied for its potential scientific research applications. In
作用機序
1-{2-[2-(3,4-dichlorophenoxy)ethoxy]ethyl}-4-methylpiperazine acts as a potent reuptake inhibitor of dopamine, norepinephrine, and serotonin, which leads to an increase in the concentrations of these neurotransmitters in the brain. This increase in neurotransmitter levels is thought to be responsible for the psychoactive effects of 1-{2-[2-(3,4-dichlorophenoxy)ethoxy]ethyl}-4-methylpiperazine, including euphoria, increased alertness, and heightened sensory perception. 1-{2-[2-(3,4-dichlorophenoxy)ethoxy]ethyl}-4-methylpiperazine has also been shown to have an affinity for the sigma-1 receptor, which may contribute to its unique pharmacological profile.
Biochemical and Physiological Effects:
1-{2-[2-(3,4-dichlorophenoxy)ethoxy]ethyl}-4-methylpiperazine has been shown to produce a range of biochemical and physiological effects, including increased heart rate, blood pressure, and body temperature. It has also been shown to cause vasoconstriction and respiratory depression at high doses. These effects are thought to be mediated by the release of catecholamines and activation of the sympathetic nervous system.
実験室実験の利点と制限
1-{2-[2-(3,4-dichlorophenoxy)ethoxy]ethyl}-4-methylpiperazine has several advantages for use in laboratory experiments, including its potent and selective effects on neurotransmitter systems, its ability to cross the blood-brain barrier, and its relatively long half-life. However, 1-{2-[2-(3,4-dichlorophenoxy)ethoxy]ethyl}-4-methylpiperazine also has several limitations, including its potential for abuse and dependence, its narrow therapeutic window, and its potential for adverse effects on cardiovascular and respiratory function.
将来の方向性
There are several future directions for research on 1-{2-[2-(3,4-dichlorophenoxy)ethoxy]ethyl}-4-methylpiperazine, including further exploration of its potential therapeutic applications, the development of more selective and potent analogs, and the investigation of its effects on different neurotransmitter systems and receptor subtypes. Additionally, more research is needed to understand the long-term effects of 1-{2-[2-(3,4-dichlorophenoxy)ethoxy]ethyl}-4-methylpiperazine use on the brain and body, as well as its potential for abuse and dependence.
合成法
1-{2-[2-(3,4-dichlorophenoxy)ethoxy]ethyl}-4-methylpiperazine is synthesized through a multi-step process that involves the reaction of piperazine with 3,4-dichlorophenol, followed by the addition of ethylene oxide and ethylene glycol. The resulting product is then treated with methyl iodide to obtain 1-{2-[2-(3,4-dichlorophenoxy)ethoxy]ethyl}-4-methylpiperazine. This synthesis method has been well-documented in scientific literature and has been used to produce 1-{2-[2-(3,4-dichlorophenoxy)ethoxy]ethyl}-4-methylpiperazine for research purposes.
科学的研究の応用
1-{2-[2-(3,4-dichlorophenoxy)ethoxy]ethyl}-4-methylpiperazine has been studied for its potential therapeutic applications in the treatment of various neurological and psychiatric disorders, including depression, anxiety, and addiction. It has been shown to affect the release and reuptake of dopamine, norepinephrine, and serotonin, which are neurotransmitters that play a crucial role in the regulation of mood and behavior. 1-{2-[2-(3,4-dichlorophenoxy)ethoxy]ethyl}-4-methylpiperazine has also been studied as a potential tool for neurochemical research, as it can be used to selectively target certain neurotransmitter systems in the brain.
特性
IUPAC Name |
1-[2-[2-(3,4-dichlorophenoxy)ethoxy]ethyl]-4-methylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22Cl2N2O2/c1-18-4-6-19(7-5-18)8-9-20-10-11-21-13-2-3-14(16)15(17)12-13/h2-3,12H,4-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVUZJTJTNLBFLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CCOCCOC2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 7006536 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![{4-[(5-bromo-2-methoxybenzoyl)amino]phenyl}acetic acid](/img/structure/B4887406.png)
![(4-methoxy-3-biphenylyl)[3-(4-methoxyphenyl)-1-methylpropyl]amine](/img/structure/B4887434.png)

![N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-2-bromobenzamide](/img/structure/B4887445.png)
![methyl 2-[(6-oxo-6H-benzo[c]chromen-3-yl)oxy]propanoate](/img/structure/B4887451.png)

![6-methyl-7-(2-oxo-2-phenylethoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B4887462.png)
![2-[4-(benzyloxy)-3-iodo-5-methoxybenzylidene]-1-benzothiophen-3(2H)-one](/img/structure/B4887476.png)
![N-({[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-methylbenzamide](/img/structure/B4887485.png)


![5-[3-chloro-5-methoxy-4-(2-propyn-1-yloxy)benzylidene]-3-[2-(4-chlorophenyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B4887501.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-2-(1H-pyrazol-4-yl)ethanamine](/img/structure/B4887503.png)